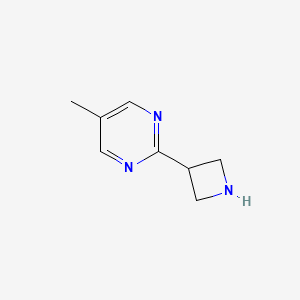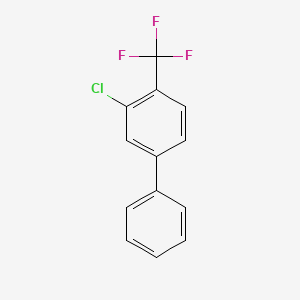
3-Chloro-4-(trifluoromethyl)biphenyl; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(trifluoromethyl)biphenyl is a chemical compound with the molecular formula C13H8ClF3. It belongs to the class of organic compounds known as biphenyls and derivatives . These are organic compounds containing to benzene rings linked together by a C-C bond .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(trifluoromethyl)biphenyl is characterized by the presence of two benzene rings linked together with a chlorine and a trifluoromethyl group attached to the carbon atoms . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Applications De Recherche Scientifique
Catalyst Systems for Aryl Halides Amination
Palladium complexes, supported by (o-biphenyl) derivatives, have shown efficiency as catalysts for the amination of a wide range of aryl halides and triflates. These catalyst systems are significant for their ability to facilitate reactions at low temperatures and with various functional groups, making them versatile for the synthesis of complex organic compounds. The use of such ligands allows for room-temperature catalytic amination of many aryl chloride, bromide, and triflate substrates. This catalytic activity highlights the potential utility of 3-Chloro-4-(trifluoromethyl)biphenyl in developing efficient and broadly applicable catalyst systems for organic synthesis (Wolfe et al., 2000).
Synthesis of Fluorinated Biphenyls
The synthesis of 3-(Trifluoromethyl)-1,1′-biphenyl from 3-trifluoromethylaniline demonstrates the importance of 3-Chloro-4-(trifluoromethyl)biphenyl in the preparation of fluorinated biphenyl compounds. Such compounds are crucial for various applications, including the development of materials with enhanced thermal stability and unique electronic properties. The modified Gomberg condensation method used in this synthesis offers a pathway to access fluorinated biphenyls efficiently (Yuan-bin, 2005).
Catalysis in Chloromethylation Reactions
Group 3 and 4 metal triflates have been employed as effective catalysts for the chloromethylation of biphenyls, demonstrating the role of 3-Chloro-4-(trifluoromethyl)biphenyl in facilitating such reactions. The presence of these catalysts under heterogeneous conditions indicates their potential in enhancing the efficiency of chloromethylation reactions, leading to valuable chloromethylated biphenyl derivatives that have applications in various fields, including material science and organic synthesis (Kishida et al., 2006).
Development of High-Performance Polymers
The study on aromatic polyethers incorporating a 4-Chloro-3-trifluoromethylphenyl group has contributed to the development of high-performance polymers with excellent thermal stability, improved solubility, and desirable optical properties. These findings underscore the significance of 3-Chloro-4-(trifluoromethyl)biphenyl in the design and synthesis of advanced polymeric materials that meet the requirements for high-temperature applications and optical devices (Liu et al., 2004).
Antitumor Activity
The synthesis and structural determination of 3-amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-morpholino-1H-indazole-1-carboxamide highlight the potential of 3-Chloro-4-(trifluoromethyl)biphenyl derivatives in medicinal chemistry. The compound exhibits significant antitumor activity against specific cancer cell lines, suggesting the importance of such derivatives in the development of new therapeutic agents (Ji et al., 2018).
Propriétés
IUPAC Name |
2-chloro-4-phenyl-1-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3/c14-12-8-10(9-4-2-1-3-5-9)6-7-11(12)13(15,16)17/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPFLTPEDAIBBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

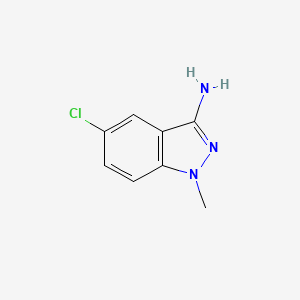
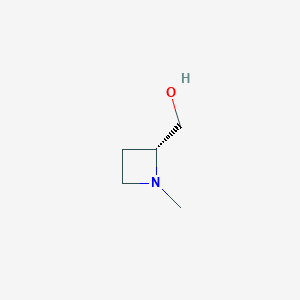
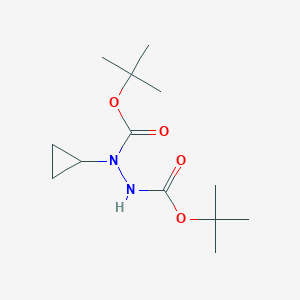
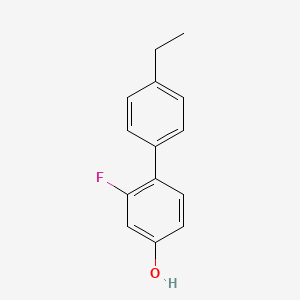
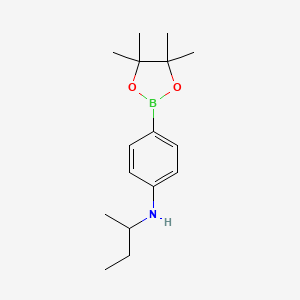
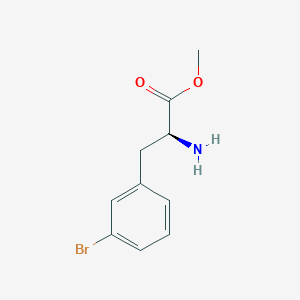
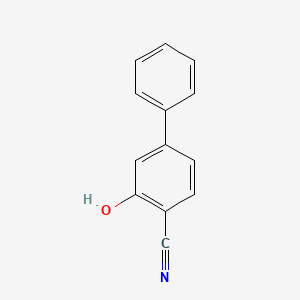
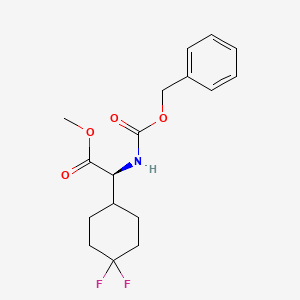
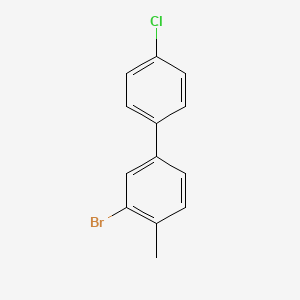
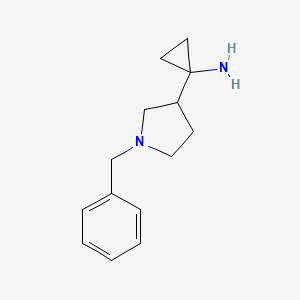
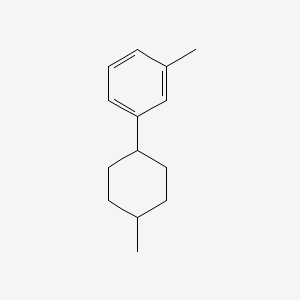
![4-Chloro-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B6322625.png)
